molecular formula C11H21ClO B14691348 3-Methyl-2,2-di(propan-2-yl)butanoyl chloride CAS No. 35494-82-7

3-Methyl-2,2-di(propan-2-yl)butanoyl chloride

Cat. No.: B14691348
CAS No.: 35494-82-7
M. Wt: 204.73 g/mol
InChI Key: IFRMIRTWSHWNFA-UHFFFAOYSA-N
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Description

3-Methyl-2,2-di(propan-2-yl)butanoyl chloride is an organic compound with the molecular formula C11H21OCl. It is a derivative of butanoyl chloride, characterized by the presence of methyl and isopropyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,2-di(propan-2-yl)butanoyl chloride typically involves the reaction of 3-Methyl-2,2-di(propan-2-yl)butanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows:

3-Methyl-2,2-di(propan-2-yl)butanoic acid+SOCl23-Methyl-2,2-di(propan-2-yl)butanoyl chloride+SO2+HCl\text{3-Methyl-2,2-di(propan-2-yl)butanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Methyl-2,2-di(propan-2-yl)butanoic acid+SOCl2​→3-Methyl-2,2-di(propan-2-yl)butanoyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,2-di(propan-2-yl)butanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: Reacts with water to form 3-Methyl-2,2-di(propan-2-yl)butanoic acid and hydrochloric acid.

    Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines to form amides.

    Alcohols: Reacts with alcohols in the presence of a base to form esters.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

Major Products

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

3-Methyl-2,2-di(propan-2-yl)butanoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: Employed in the development of new drugs and active pharmaceutical ingredients.

    Material Science: Utilized in the preparation of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2,2-di(propan-2-yl)butanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Butanoyl Chloride: A simpler acyl chloride with the formula C4H7ClO.

    Isovaleryl Chloride: Another acyl chloride with a similar structure but different substituents.

Uniqueness

3-Methyl-2,2-di(propan-2-yl)butanoyl chloride is unique due to its branched structure and the presence of multiple isopropyl groups. This structural complexity can influence its reactivity and the properties of the derivatives formed from it.

Properties

CAS No.

35494-82-7

Molecular Formula

C11H21ClO

Molecular Weight

204.73 g/mol

IUPAC Name

3-methyl-2,2-di(propan-2-yl)butanoyl chloride

InChI

InChI=1S/C11H21ClO/c1-7(2)11(8(3)4,9(5)6)10(12)13/h7-9H,1-6H3

InChI Key

IFRMIRTWSHWNFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)(C(C)C)C(=O)Cl

Origin of Product

United States

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